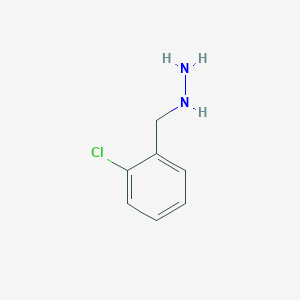

2-氯苄基肼

描述

2-Chlorobenzylhydrazine, also known as 2-Chlorobenzylhydrazine, is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chlorobenzylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒应用

吩噻嗪类是一种与 2-氯苄基肼通过其药理作用密切相关的药物,其一项重要应用是治疗病毒感染。研究表明,氯丙嗪、氟奋乃静、奋乃静、异丙嗪和硫利达嗪等化合物对广谱 RNA 病毒表现出抗病毒活性。这些药物干扰病毒生命周期的各个阶段,包括抑制网格蛋白依赖性内吞作用、细胞融合、病毒复制和进入宿主细胞,展示了针对包括 SARS-CoV-2 在内的病毒感染的潜在治疗应用 (Otręba, Kośmider, & Rzepecka-Stojko,2020)。

抗癌特性

另一个有前景的应用领域是在肿瘤学,其中某些吩噻嗪类药物因其抗癌特性而受到研究。例如,氟奋乃静、奋乃静和异丙嗪已显示出抑制不同癌细胞系活力的潜力。人们认为它们的抗肿瘤活性是通过对细胞周期、增殖、凋亡以及调节癌症进展中涉及的药物外排泵和信号通路的调节而介导的。这些发现突出了将这些化合物重新用作癌症治疗辅助药物的潜力,利用它们诱导细胞死亡和抑制肿瘤生长的能力 (Otręba & Kośmider,2020)。

抗菌和抗结核活性

吩噻嗪类药物还因其抗菌特性而受到探索,特别是针对耐药性结核分枝杆菌菌株。它们增强一线结核病治疗活性并可能作为结核病感染管理中佐剂的能力,凸显了这些化合物的广谱效用。这种抗菌活性,加上被人巨噬细胞浓缩的能力,使吩噻嗪类药物成为传染病治疗领域进一步研究和开发的宝贵候选药物 (Amaral, Kristiansen, Viveiros, & Atouguia,2001)。

作用机制

Target of Action

Hydrazide-hydrazone derivatives, a class to which 2-chlorobenzylhydrazine belongs, are known to interact with various biological targets

Mode of Action

Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The specific interactions of 2-Chlorobenzylhydrazine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Hydrazide-hydrazone derivatives are known to interact with various biochemical pathways

Result of Action

Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities

生化分析

Biochemical Properties

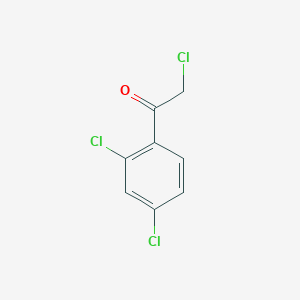

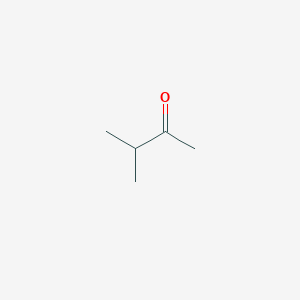

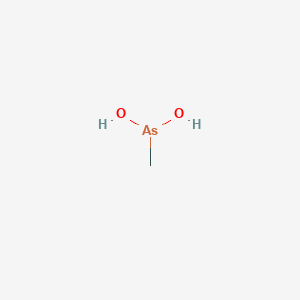

The biochemical properties of 2-Chlorobenzylhydrazine are largely derived from its hydrazine moiety. Hydrazine is known to react with carbonyl compounds such as aldehydes and ketones to form hydrazones . This reaction involves the nucleophilic nitrogen atom of hydrazine attacking the electrophilic carbon atom of the carbonyl group

Cellular Effects

The cellular effects of 2-Chlorobenzylhydrazine are not well-documented. It is known that hydrazine and its derivatives can have various effects on cells. For example, a fluorescence sensor towards hydrazine has been developed and used to detect hydrazine in living cells

Molecular Mechanism

The molecular mechanism of action of 2-Chlorobenzylhydrazine is likely related to its ability to form hydrazones with carbonyl compounds . This reaction involves nucleophilic substitution and the formation of a 3(2H)-pyridazinone

属性

IUPAC Name |

(2-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMWXOVSVJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329054 | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-13-7 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)